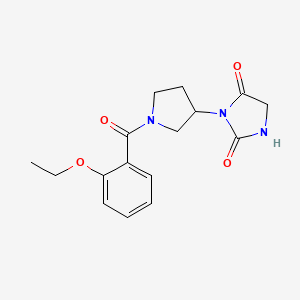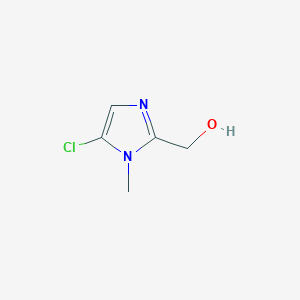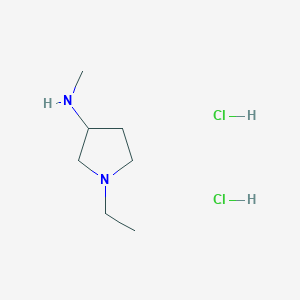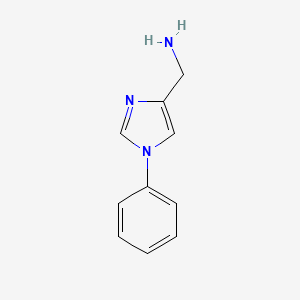![molecular formula C25H20N2O4S B2867747 4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 681229-96-9](/img/structure/B2867747.png)
4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a benzamide derivative. Benzamides are a significant class of amide compounds widely used in various industries, including the pharmaceutical, paper, and plastic industries . They also serve as intermediate products in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high yield, and eco-friendly process .Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using various spectroscopic methods, including IR, 1H NMR, 13C NMR . These methods provide detailed information about the functional groups present in the molecule and their spatial arrangement.Chemical Reactions Analysis
Benzamide compounds can participate in various chemical reactions. For instance, they can react with transition metal ions to form stable solid compounds . The reaction of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide with the transition metal ion afforded a 72% yield of a stable solid compound .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be determined using various methods. For instance, the melting point can be determined experimentally . The solubility of the compound in different solvents can also be determined .Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Compounds related to the thiazole moiety have been designed and synthesized for their anticancer evaluation. A study on substituted N-phenyl benzamides, which share structural similarities with the compound , demonstrated moderate to excellent anticancer activity against several cancer cell lines, such as breast, lung, colon, and ovarian cancers. Some derivatives even outperformed the reference drug etoposide, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antifungal Effects
Thiazole derivatives have also been explored for their antimicrobial properties. One study synthesized various N-substituted benzamides with the thiazole scaffold, finding that these compounds exhibited low to moderate antifungal activity. This suggests potential applications in combating fungal infections (Saeed et al., 2008).
Antimicrobial Evaluation
Further research into thiazole derivatives, including those similar to the 4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide, confirmed their significant antimicrobial activity. Such studies underscore the potential of these compounds in developing new antimicrobial agents, particularly those with specific modifications to enhance activity against a broad spectrum of microbial species (Chawla, 2016).
Molecular Docking and Drug Design
The structural components of thiazole-based compounds lend themselves well to molecular docking studies, aiding in the design of molecules with targeted biological activities. Research involving the synthesis and biological evaluation of benzenesulfonamide derivatives, which share core structural similarities, has provided insights into their potential interactions with biological targets. This approach is crucial for the rational design of new drugs with enhanced efficacy and specificity (Fahim & Shalaby, 2019).
Wirkmechanismus
The mechanism of action of benzamide derivatives can vary depending on their structure and the specific functional groups they contain. For instance, some benzamide compounds can scavenge reactive oxygen species (ROS) by donating a hydrogen atom to the free radical, thereby neutralizing it.
Safety and Hazards
The safety and hazards associated with benzamide derivatives depend on their specific structure and properties. For instance, some benzamide compounds may cause skin irritation . Therefore, appropriate safety measures, such as wearing personal protective equipment, should be taken when handling these compounds .
Zukünftige Richtungen
Benzamide derivatives have potential applications in various fields, including the pharmaceutical industry. They have been found in the structures of potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, and diltiazem . Therefore, future research could focus on exploring the therapeutic potential of benzamide derivatives, including “4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide”.
Eigenschaften
IUPAC Name |
4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S/c1-30-19-12-13-22(31-2)20(14-19)21-15-32-25(26-21)27-24(29)18-10-8-17(9-11-18)23(28)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNPGPZJKOIAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2867668.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2867672.png)
![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2867673.png)

![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2867675.png)
![N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2867678.png)

![1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2867685.png)

![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2867687.png)